Product packaging for oxalic acid;3-piperidin-2-yl-1H-indole(Cat. No.:)

oxalic acid;3-piperidin-2-yl-1H-indole

Cat. No.: B13055835
M. Wt: 490.6 g/mol
InChI Key: GRFMMABNZQGHFG-UHFFFAOYSA-N
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Description

Oxalic acid;3-piperidin-2-yl-1H-indole is a chemical salt comprising an indole-piperidine scaffold and oxalic acid. This combination is of significant interest in medicinal chemistry research, particularly for exploring novel bioactive molecules. The 3-piperidin-2-yl-1H-indole moiety is a structural feature found in compounds investigated for various biological activities. Piperidine and indole rings are privileged structures in pharmaceutical development, present in numerous therapeutic agents . For instance, structurally similar piperidinyl-indole scaffolds have been identified as a novel antimalarial chemotype with activity against drug-resistant strains of Plasmodium falciparum . Other research on piperidinyl-indole derivatives has explored their potential as complement factor B inhibitors for treating inflammatory and age-related diseases , and as selective dopamine D2 receptor ligands for neurological research . The salt is formed with oxalic acid, a common dicarboxylic acid used in chemical processes . This product is intended for research purposes to further investigate its physicochemical properties, mechanism of action, and potential applications in drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N4O4 B13055835 oxalic acid;3-piperidin-2-yl-1H-indole

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H34N4O4

Molecular Weight

490.6 g/mol

IUPAC Name

oxalic acid;3-piperidin-2-yl-1H-indole

InChI

InChI=1S/2C13H16N2.C2H2O4/c2*1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13;3-1(4)2(5)6/h2*1-2,5-6,9,13-15H,3-4,7-8H2;(H,3,4)(H,5,6)

InChI Key

GRFMMABNZQGHFG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CNC3=CC=CC=C32.C1CCNC(C1)C2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Piperidin 2 Yl 1h Indole and Its Oxalate Salt

Strategies for Indole (B1671886) Moiety Construction in Hybrid Systems

Classic indole syntheses can be adapted to build the indole ring when one of the starting materials contains a piperidine (B6355638) moiety. This approach is advantageous as it incorporates the piperidine ring early in the synthetic sequence.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. byjus.comjk-sci.com

To apply this method for the synthesis of 3-piperidin-2-yl-1H-indole, the piperidine ring must be incorporated into the carbonyl component. A suitable starting material would be a protected form of (piperidin-2-yl)ethanone (2-acetylpiperidine). The nitrogen of the piperidine ring is typically protected, for instance as an N-Boc or N-Cbz derivative, to prevent unwanted side reactions with the acidic catalyst and the hydrazine.

The general adapted strategy is outlined below:

Hydrazone Formation: Phenylhydrazine is condensed with an N-protected 2-acetylpiperidine derivative to form the corresponding phenylhydrazone.

Indolization: The resulting hydrazone is treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid) at elevated temperatures. wikipedia.orgalfa-chemistry.com This induces the key researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization.

Aromatization and Deprotection: The intermediate undergoes elimination of ammonia to form the protected indole ring. A final deprotection step removes the protecting group from the piperidine nitrogen to yield the target compound.

This strategy has been successfully employed in the total synthesis of various complex indole alkaloids where a cyclic ketone precursor is used to generate the indole ring system. dartmouth.edu

StepDescriptionKey Reagents
1Phenylhydrazone FormationPhenylhydrazine, N-protected 2-acetylpiperidine
2Acid-Catalyzed CyclizationPolyphosphoric acid (PPA), ZnCl₂, or H₂SO₄
3DeprotectionTFA (for Boc), H₂/Pd-C (for Cbz)

Reissert Indole Synthesis and Derivatives

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base (e.g., potassium ethoxide). wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization with reagents like zinc in acetic acid to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. researchgate.netwikipedia.org

Adapting the classical Reissert synthesis for 3-piperidin-2-yl-1H-indole is not straightforward because the method naturally produces indoles substituted at the 2-position. A direct application would require an o-nitrotoluene derivative functionalized in a way that leads to the 3-(piperidin-2-yl) structure, which is synthetically complex.

A more viable, albeit indirect, approach would involve:

Reissert Synthesis: Perform a standard Reissert synthesis to generate an indole-2-carboxylic acid derivative.

Functionalization: Chemically modify the indole at the 3-position. This could involve electrophilic substitution (e.g., Friedel-Crafts acylation with a suitable piperidine-derived acyl chloride) or other C-H functionalization methods.

Decarboxylation: Remove the carboxylic acid group at the 2-position by heating.

This multi-step modification moves beyond the direct Reissert framework but utilizes its core capability to build the initial indole scaffold before subsequent elaboration.

FeatureDescription
Starting Materials o-Nitrotoluene, Diethyl oxalate
Key Intermediates Ethyl o-nitrophenylpyruvate, Indole-2-carboxylic acid
Adaptation Strategy Indirect; involves post-synthesis functionalization at C3.
Challenges The classical method does not directly yield 3-substituted indoles.

Nenitzescu Indole Synthesis Approaches

The Nenitzescu indole synthesis produces 5-hydroxyindole (B134679) derivatives from the reaction of a 1,4-benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.org The mechanism involves a Michael addition, followed by a cyclization and elimination sequence. wikipedia.org

To adapt this synthesis for a 3-(piperidin-2-yl) substituted indole, the piperidine moiety would need to be incorporated into the enamine starting material. This is a plausible strategy, as the Nenitzescu reaction is known to be versatile with respect to the enamine component, including those derived from heterocyclic structures. mdpi.comkuleuven.be

A potential synthetic route would involve:

Enamine Synthesis: Preparation of an enamine where the piperidine ring is attached to the β-position of the aminocrotonate system. For instance, reacting a piperidine-2-carboxaldehyde derivative with an amine and an ester.

Condensation: Reacting this custom piperidine-containing enamine with 1,4-benzoquinone under standard Nenitzescu conditions (typically in a polar solvent like acetic acid or ethanol).

Cyclization and Aromatization: The reaction would proceed through the established mechanism to yield a 5-hydroxy-3-(piperidin-2-yl)-1H-indole derivative.

While this approach would generate a 5-hydroxyindole, the hydroxyl group could potentially be removed in a subsequent step if the unsubstituted indole is the final target. The use of enamines derived from piperazinones in Nenitzescu reactions highlights the feasibility of employing complex heterocyclic enamines. mdpi.comkuleuven.be

StepDescriptionKey Reagents
1Enamine SynthesisPiperidine-derived carbonyl, amine, ester
2Condensation/Cyclization1,4-Benzoquinone, Acetic Acid
3Product5-Hydroxy-3-(piperidin-2-yl)-1H-indole derivative

Madelung Indole Synthesis and Modern Variants

The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org Modern variants have been developed that proceed under milder conditions. The reaction is particularly useful for preparing indoles that may be difficult to access through other methods. wikipedia.org

For the synthesis of 3-piperidin-2-yl-1H-indole, the Madelung approach is challenging because it typically yields 2-substituted indoles. The starting material would be an N-acyl-o-toluidine, where the acyl group is derived from a carboxylic acid. To generate a 3-substituted indole, the substitution pattern of the starting material would need to be significantly altered from the classic precursor.

A hypothetical adaptation would require an N-(2-ethylphenyl)piperidine-2-carboxamide. In this scenario, the base would deprotonate the benzylic position of the ethyl group, which could then cyclize onto the amide carbonyl. However, this deviates from the standard Madelung pathway and would likely face challenges with regioselectivity and reactivity. A more conventional Madelung synthesis would produce a 2-(piperidin-2-yl)-1H-indole from N-(piperidin-2-ylcarbonyl)-o-toluidine. Therefore, the Madelung synthesis is not a conceptually direct route to the desired 3-substituted isomer.

Strategies for Piperidine Ring Construction in Hybrid Systems

An alternative and powerful strategy for synthesizing the target molecule involves forming the piperidine ring onto a pre-existing indole scaffold. This approach leverages the well-established chemistry of indoles, particularly functionalization at the 3-position.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for constructing heterocyclic rings, including piperidine. nih.govnih.gov The general strategy involves creating a linear precursor attached to the indole C3 position that contains an amine and a suitable electrophilic functional group (like an aldehyde, ketone, or leaving group) separated by a five-carbon chain.

A plausible pathway starting from a tryptamine derivative could be:

Chain Elongation: The side-chain amine of tryptamine is protected. The indole nitrogen may also require protection. The side chain is then elongated by three carbons. This could be achieved through various methods, such as acylation followed by reduction or alkylation.

Functional Group Installation: A carbonyl group is introduced at the terminus of the elongated chain, creating a δ-amino ketone or δ-amino aldehyde precursor.

Reductive Amination: The protecting group on the amine is removed, and the molecule is subjected to conditions for intramolecular reductive amination (e.g., using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride). The amine nucleophilically attacks the carbonyl, and the resulting iminium ion is reduced in situ to form the piperidine ring.

This approach offers good control over the final structure and is a common strategy in alkaloid synthesis. mdpi.comelsevierpure.com

StepDescriptionKey Transformation
1Precursor SynthesisElongation of an indole-3-ethanamine (tryptamine) side chain.
2Key IntermediateAn N-protected 3-(6-amino-2-oxohexyl)-1H-indole derivative.
3CyclizationDeprotection followed by intramolecular reductive amination.
4Final Product3-(Piperidin-2-yl)-1H-indole.

Asymmetric Synthesis Methodologies

Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often crucial for therapeutic efficacy. Various methods have been developed to control the stereochemistry at the C2 position of the piperidine ring.

Organocatalytic Methods for Stereoselective Piperidine Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including 2-substituted piperidines. These methods often utilize small, chiral organic molecules to catalyze reactions with high enantioselectivity, avoiding the use of metal catalysts.

A biomimetic approach using organocatalysts has been successfully employed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. acs.orgnih.gov For instance, the Mannich addition of ketones to cyclic imines like Δ¹-piperideine can be catalyzed by chiral organocatalysts such as (L)-proline. acs.orgacs.org This method allows for the direct and asymmetric introduction of the piperidine ring to a ketone, leading to products with high enantiomeric excess (ee). acs.org Research has shown that using solvents like benzonitrile (B105546) or acetonitrile (B52724) can effectively prevent product racemization, a critical factor in maintaining stereochemical integrity. acs.orgnih.gov

The reaction conditions, including the choice of catalyst, solvent, and nucleophile, significantly impact the yield and stereoselectivity. For example, while acetone as a nucleophile showed no background reaction, more acidic nucleophiles like ethyl acetoacetate could react in the absence of a catalyst. acs.orgacs.org Optimization of these conditions has led to the synthesis of natural substances like pelletierine and its analogues in good yields and with up to 97% ee. acs.orgnih.gov

Table 1. Organocatalytic Synthesis of N-Boc-pelletierine
CatalystSolventYield (%)Enantiomeric Excess (ee %)
(L)-ProlinePhCNModerateExcellent
-DMSO/H₂OGoodLow (due to racemization)
Diastereoselective Synthesis through Chiral Pool Approaches

Chiral pool synthesis utilizes readily available chiral starting materials to construct more complex chiral molecules. This approach is particularly useful for the diastereoselective synthesis of substituted piperidines.

One such method involves the diastereoselective reduction of a tetrasubstituted double bond in a piperidine precursor. researchgate.net For example, the synthesis of methyl (2S, 2'R)-2-piperidin-2-ylpropanoate has been achieved through this strategy. researchgate.net Another approach employs the diastereoselective alkylation of a chiral cyclic β-amino ester, which can be prepared from a chiral amine like (R)-methylbenzylamine. researchgate.net

Furthermore, radical cyclization of β-aminoacrylates has been shown to efficiently synthesize (pyrrolidine)- and (piperidine)acetates. researchgate.net The stereoselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation using PtO₂ can lead to a major syn addition product with high diastereomeric excess. researchgate.net These methods provide reliable routes to chiral 2-substituted piperidines, which are key intermediates for the synthesis of 3-piperidin-2-yl-1H-indole.

Reductive Amination Routes

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy in the synthesis of piperidine rings. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

In the context of 2-substituted piperidines, a double reductive amination sequence of a 1,5-keto-aldehyde can provide the piperidine product in good to excellent yields. rsc.org The stereoselectivity of this process can be controlled by using a chiral auxiliary, such as an η4-dienetricarbonyliron complex, which can lead to the formation of a single diastereoisomeric product. rsc.org

The choice of reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation. rsc.org This methodology has proven effective for the synthesis of 2-dienyl-substituted piperidines. rsc.org

Coupling Strategies for Indole and Piperidine Moieties

Once the appropriately substituted piperidine ring is synthesized, the next crucial step is its attachment to the indole core. Several coupling strategies have been developed to achieve this, primarily focusing on the formation of a C-N bond between the indole nitrogen and the piperidine ring.

N-Alkylation and Related Reactions

N-alkylation of indoles is a direct method for forming the C-N bond. This can be achieved by reacting the indole with a suitable alkylating agent, such as a piperidine derivative bearing a leaving group. However, the relatively low nucleophilicity of the indole nitrogen can present a challenge. mdpi.com

To overcome this, various catalytic systems have been developed. For instance, an intermolecular and enantioselective aza-Wacker-type reaction has been described for the N-alkylation of indoles with alkenols. nih.gov This method allows for the formation of a stereocenter adjacent to the nitrogen with high enantioselectivity. nih.gov Isotopic labeling studies have supported a syn amino-palladation mechanism for this transformation. nih.gov

Another approach involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent to obtain diastereomers, which can then be separated. nih.gov The chiral auxiliary can subsequently be removed to yield the enantiomerically pure product. nih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation also provides a route to N-alkylated indoles. nih.gov

Table 2. N-Alkylation of Indoles with Alkenols via Aza-Wacker Reaction
Indole DerivativeAlkenolYield (%)Enantiomeric Excess (ee %)
IndoleAllylic AlcoholHighHigh
IndoleHomoallylic AlcoholHighHigh

Nucleophilic Aromatic Substitution with Palladium Catalysis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds in modern organic synthesis. acs.orgnih.gov These methods offer a general and efficient route for coupling amines with aryl halides or pseudohalides. acs.org

This strategy can be applied to couple an indole with a piperidine moiety. The reaction typically involves a palladium precursor, a suitable phosphine ligand, and a base. uwindsor.ca The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net Ligands like Xantphos have been found to be effective in combination with palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃. beilstein-journals.org

The reaction conditions, including the choice of base (e.g., Cs₂CO₃, K₂CO₃, t-BuONa) and solvent (e.g., dioxane, DMF), must be carefully optimized for each specific substrate combination. uwindsor.cabeilstein-journals.org This methodology has been successfully used in the synthesis of a wide range of N-aryl piperidines and related compounds. nih.gov

Table 3. Palladium-Catalyzed Coupling of Amines and Aryl Halides
Palladium PrecursorLigandBaseSolvent
Pd(OAc)₂ / Pd₂(dba)₃XantphosCs₂CO₃Dioxane
Pd(OAc)₂XantphosK₂CO₃Dioxane

Hydrogenation of Pyridinyl Precursors

The synthesis of 3-piperidin-2-yl-1H-indole is commonly achieved through the catalytic hydrogenation of the corresponding pyridinyl precursor, 3-(pyridin-2-yl)-1H-indole. This transformation involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring. The indole nucleus is generally stable under these conditions, although careful selection of the catalyst and reaction parameters is crucial to prevent over-reduction of the indole ring system.

The hydrogenation is typically carried out in the presence of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C). The reaction is conducted under a hydrogen gas atmosphere, with pressures ranging from atmospheric to high pressure (50-70 bar) to facilitate the reduction. Protic solvents like glacial acetic acid or alcohols (methanol or ethanol) are often employed to aid in the dissolution of the substrate and to act as a proton source.

A general procedure involves dissolving the 3-(pyridin-2-yl)-1H-indole substrate in a suitable solvent, followed by the addition of the catalyst. The reaction mixture is then subjected to hydrogen gas at a specified pressure and temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent. Purification of the crude product can be achieved by column chromatography.

Table 1: Representative Conditions for Hydrogenation of Pyridinyl Precursors

CatalystSolventHydrogen PressureTemperatureReaction TimeReference
20% Pd(OH)₂/CMeOH or CH₂Cl₂/MeOH (1:1)AtmosphericRoom TemperatureSeveral hours nih.gov
PtO₂Glacial Acetic Acid50-70 barNot specifiedNot specified researchgate.net

This table presents general conditions reported for the hydrogenation of pyridinyl compounds and may require optimization for the specific synthesis of 3-piperidin-2-yl-1H-indole.

Preparation of the Oxalate Salt of 3-Piperidin-2-yl-1H-indole

The formation of a salt is a common strategy in pharmaceutical and organic chemistry to improve the physicochemical properties of a compound, such as solubility, stability, and ease of handling. The oxalate salt of the basic 3-piperidin-2-yl-1H-indole is prepared by reacting the free base with oxalic acid.

General Principles of Acid-Base Salt Formation in Organic Synthesis

Salt formation is an acid-base reaction involving the transfer of a proton (H⁺) from an acidic compound to a basic compound. In the context of organic synthesis, this typically involves the reaction of an organic base, such as an amine, with an organic or inorganic acid.

The fundamental principle is the neutralization reaction between the acidic protons of the acid and the basic lone pair of electrons on the nitrogen atom of the amine. This results in the formation of an ionic bond between the protonated amine (a cation) and the conjugate base of the acid (an anion), forming a salt. The stability and crystallinity of the resulting salt depend on several factors, including the relative strengths of the acid and base, the solvent used, and the lattice energy of the crystal structure.

Specific Methods for Oxalate Salt Derivatization

Oxalic acid is a dicarboxylic acid and a common reagent for forming crystalline salts with organic bases. The formation of the oxalate salt of 3-piperidin-2-yl-1H-indole can be achieved by dissolving the free base in a suitable organic solvent and adding a solution of oxalic acid in the same or a miscible solvent.

Common solvents for this procedure include lower alcohols like isopropanol (B130326) (IPA) or ethanol, or ethereal solvents. The choice of solvent is critical as it influences the solubility of both the free base and the resulting salt, thereby affecting the crystallization process.

A typical procedure involves dissolving the 3-piperidin-2-yl-1H-indole free base in a solvent such as IPA. A solution of one equivalent of anhydrous oxalic acid dissolved in IPA is then added dropwise to the amine solution. The oxalate salt may precipitate directly from the solution. If no solid forms immediately, the addition of a less polar co-solvent, such as diethyl ether, can induce precipitation. Cooling the mixture in a freezer can also promote crystallization. The resulting solid is then collected by filtration, washed with a suitable solvent to remove any excess acid or impurities, and dried under vacuum.

Table 2: Solvents and Techniques for Amine Oxalate Salt Formation

AmineAcidSolvent(s)TechniqueObservationsReference
Generic AmineAnhydrous Oxalic AcidIsopropanol (IPA)Dropwise addition of acid solutionPrecipitate may form directly sciencemadness.org
Generic AmineAnhydrous Oxalic AcidIPA / Diethyl EtherAddition of co-solvent and coolingInduces precipitation of a fluffy white solid sciencemadness.org
Ammonium (B1175870) CarbonateOxalic AcidWaterNeutralization and slow coolingFormation of needle-shaped crystals prepchem.com

This table illustrates common methods for the formation of oxalate salts with amines and may be adapted for the specific preparation of the oxalate salt of 3-piperidin-2-yl-1H-indole.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For the compound , both ¹H and ¹³C NMR would provide critical information.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 3-(piperidin-2-yl)-1H-indole would be expected to show distinct signals for the protons on the indole (B1671886) and piperidine (B6355638) rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would allow for the assignment of each proton to its specific position in the molecule. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region, while the piperidine protons would be found in the aliphatic region of the spectrum. The formation of the oxalate (B1200264) salt would likely induce shifts in the signals of nearby protons, particularly the NH proton of the piperidine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbons of the aromatic indole ring would resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring. This technique is invaluable for confirming the carbon skeleton of the molecule.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the protonated molecule of 3-(piperidin-2-yl)-1H-indole with high precision. This data allows for the calculation of the molecular formula, confirming the elemental composition of the compound. For the free base, C₁₃H₁₆N₂, the expected exact mass would be calculated and compared to the experimental value.

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Structure and Conformation

A successful single-crystal X-ray diffraction analysis of the oxalate salt of 3-(piperidin-2-yl)-1H-indole would provide a wealth of information. It would unambiguously confirm the connectivity of the atoms and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Furthermore, it would detail the bond lengths, bond angles, and torsion angles within the molecule. The crystal structure would also elucidate the supramolecular assembly, showing how the indole-piperidine cations and oxalate anions interact through hydrogen bonding and other intermolecular forces to form the crystal lattice. Such studies have been instrumental in understanding the structures of related indole and piperidine-containing compounds. mdpi.comresearchgate.netmdpi.com

Absolute Configuration Assignment

The determination of the absolute configuration at the chiral center of the piperidine ring is crucial for understanding its pharmacological and toxicological properties. For the related 3-(piperidin-3-yl)-1H-indole derivatives, single-crystal X-ray crystallography has been successfully employed to unambiguously assign the absolute configuration of the enantiomers. mdpi.comnih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the molecule.

In a typical workflow, a racemic mixture of 3-piperidin-2-yl-1H-indole would first be separated into its individual enantiomers. This is often achieved by derivatization with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. mdpi.comnih.gov The purified enantiomers are then crystallized to produce single crystals suitable for X-ray diffraction analysis. The resulting crystallographic data would provide the precise spatial arrangement of the atoms, allowing for the assignment of the (R) or (S) configuration at the stereocenter.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of the oxalic acid salt of 3-piperidin-2-yl-1H-indole would be stabilized by a network of intermolecular interactions. Analysis of the crystal packing reveals how the individual molecules arrange themselves in the solid state. In the case of an oxalate salt, strong hydrogen bonds are expected to be the dominant interactions.

The key functional groups involved in these interactions would be:

The protonated piperidine nitrogen (N-H) acting as a hydrogen bond donor.

The indole nitrogen (N-H) acting as a hydrogen bond donor.

The carboxylate oxygen atoms of the oxalate dianion acting as strong hydrogen bond acceptors.

The carbonyl oxygen atoms of the oxalic acid.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the purification and analytical assessment of 3-piperidin-2-yl-1H-indole and its salts.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity and enantiomeric excess of chiral compounds. For the analysis of indole-containing compounds, reversed-phase HPLC is commonly used. nih.govnih.govresearchgate.net

To assess the purity of the oxalic acid salt, a C8 or C18 column would typically be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the indole ring is strongly chromophoric. nih.govnih.gov

For determining the enantiomeric excess, chiral HPLC is the method of choice. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govsci-hub.se

For the related 3-aminopiperidine derivatives, pre-column derivatization has been successfully used to facilitate enantiomeric separation by HPLC. sci-hub.se The selection of the chiral column and mobile phase is critical for achieving adequate resolution between the enantiomeric peaks.

Table 1: Representative HPLC Conditions for Analysis of Related Indole and Piperidine Compounds

ParameterPurity Analysis of Indole Derivatives nih.govEnantiomeric Separation of Piperidine Derivatives (after derivatization) nih.gov
Column Symmetry C8C18
Mobile Phase Gradient elutionMethanol:water mixtures
Flow Rate 1 mL/minNot specified
Detection Fluorimetric (Ex: 280 nm, Em: 350 nm)UV at 254 nm
Injection Volume 20 µLNot specified

This table is illustrative and based on methods for related compounds. Specific conditions for oxalic acid; 3-piperidin-2-yl-1H-indole would require experimental optimization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining purity. researchgate.netscientificlabs.co.uk For 3-piperidin-2-yl-1H-indole, silica (B1680970) gel plates would likely be used as the stationary phase.

A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be developed to achieve good separation of the compound from any impurities. The addition of a small amount of a base, such as triethylamine, is often necessary when analyzing basic compounds like piperidines to prevent peak tailing. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active indole ring. researchgate.net Further visualization can be accomplished using various staining reagents that react with the indole or piperidine functional groups. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactivity of the Indole (B1671886) Moiety

The indole ring is an electron-rich aromatic system, and its reactivity is heavily influenced by the lone pair of electrons on the nitrogen atom. This leads to a high propensity for electrophilic attack, particularly at the C3 position. However, in 3-piperidin-2-yl-1H-indole, this position is already substituted, which directs subsequent reactions to other sites on the heterocyclic ring or the fused benzene (B151609) ring.

Electrophilic substitution is a cornerstone of indole chemistry. ic.ac.uk The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, as the resulting intermediate (a Wheland intermediate) preserves the aromaticity of the benzene ring. ic.ac.ukrsc.org When the C3 position is blocked by a substituent, as in the title compound, electrophilic attack is redirected.

The formation of 2,3-disubstituted indoles often proceeds not by direct substitution at the less favorable C2 position, but through an initial attack at the C3 position to form a 3,3-disubstituted indolenine intermediate. This is followed by a rearrangement where one of the C3 substituents migrates to the C2 position. Direct substitution at C2 is energetically unfavorable because it disrupts the π-electron system of the benzene portion of the molecule.

Further substitution can also occur at the N1 position of the indole ring. The weak nucleophilicity of the indole nitrogen can sometimes lead to competition with C-alkylation, resulting in mixtures of N1- and C2/C3-alkylated products. researchgate.net The regioselectivity between N1 and C6 alkylation of 2,3-disubstituted indoles can be tuned by changing reaction conditions such as the solvent and catalyst. For example, indium(III)-catalyzed reactions with p-quinone methides can be directed to either the N1 or C6 position.

Lastly, under forcing conditions or with specific directing groups, electrophilic substitution can occur on the benzene portion of the indole ring (at positions C4, C5, C6, or C7). The orientation of this substitution is governed by the combined electronic effects of the pyrrole (B145914) ring and the C3-substituent.

The oxidation of 3-substituted indoles is a well-established method for synthesizing valuable oxindole (B195798) derivatives. These reactions often target the electron-rich C2-C3 double bond.

A common outcome is the formation of 2-oxindoles. rsc.org An electrochemical oxidation method using potassium bromide has been shown to convert 3-substituted indoles into the corresponding 2-oxindoles efficiently. rsc.orgresearchgate.net This process is believed to proceed through the electrochemical generation of bromine, which reacts with the indole. rsc.org Similarly, oxidation with N-chloro-N-sodio-p-toluenesulfonamide (Chloramine-T), catalyzed by osmium(VIII), also yields oxindoles. sci-hub.se

Another important transformation is the oxidative dearomatization to form 3-hydroxy-2-oxindoles. rsc.org This can be achieved using a dual vicinal functionalization approach where an in situ generated sulfonium (B1226848) intermediate activates the indole for attack by water, which acts as the oxygen source. rsc.org This single-step, metal-free process works under mild, ambient temperature conditions. rsc.org Artificial enzymes containing a manganese–deuteroporphyrin active site have also been shown to catalyze the selective oxidation of indoles at the C3 position, leading to 3-oxindole derivatives. acs.org In the presence of alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE), a solvent molecule can be incorporated at the C2 position of the resulting oxindole. acs.org

The indole molecule has multiple potential sites for protonation. Computational studies on indole itself show that protonation at the C3 position is the most energetically favorable, followed by protonation at the N1 position. ic.ac.uk Protonation at the C2 position is the least favorable, as it significantly disrupts the aromaticity of the system. ic.ac.uk

In the context of 3-piperidin-2-yl-1H-indole, the situation is more complex due to the presence of two nitrogen atoms. The piperidine (B6355638) nitrogen is a secondary aliphatic amine and is significantly more basic than the pyrrole-like nitrogen of the indole moiety. Therefore, under typical acidic conditions, protonation will occur preferentially at the piperidine nitrogen, forming a piperidinium (B107235) salt. The indole nitrogen's lone pair is integral to the aromatic sextet of the pyrrole ring, making it much less available for protonation.

Reactivity of the Piperidine Moiety

The piperidine ring in 3-piperidin-2-yl-1H-indole is a secondary amine, which is a key site for a variety of derivatization reactions.

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These are among the most common strategies for derivatizing this scaffold.

N-alkylation can be achieved using various alkylating agents in the presence of a base. nih.gov For instance, racemic 3-(piperidin-3-yl)-1H-indole and its derivatives have been successfully N-alkylated using chiral reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester in acetonitrile (B52724) with potassium carbonate as the base. nih.gov This reaction proceeds by heating the mixture at 45 °C and is used to separate enantiomers by forming diastereomeric products. nih.gov

The following table summarizes the N-alkylation of various 3-(piperidin-3-yl)-1H-indole derivatives to form diastereomers for chiral separation. nih.gov

Starting Material (Racemic Indole)Chiral ReagentReaction Time (h)Product SeriesDiastereomer Ratio (R:S)Total Yield (%)
1a (3-(piperidin-3-yl)-1H-indole)(R)-I242a / 3a 50:5075
1a (3-(piperidin-3-yl)-1H-indole)(S)-II484a / 5a 50:5080
1b (5-fluoro-3-(piperidin-3-yl)-1H-indole)(S)-II486b / 7b 50:5082
1c (5-methoxy-3-(piperidin-3-yl)-1H-indole)(S)-II488c / 9c 50:5078

Data sourced from a study on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov Reagent (R)-I is (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester; Reagent (S)-II is (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide.

N-acylation is another facile reaction. For example, treatment of indolylquinazolinone with benzoyl chloride results in the acylation of the indole nitrogen. A similar acylation could be expected at the more nucleophilic piperidine nitrogen of the title compound using standard acylating agents like acyl chlorides or anhydrides.

Beyond reactions at the nitrogen atom, the carbon framework of the piperidine ring can also be modified. One such transformation is the oxidation of the piperidine ring to a lactam (a piperidin-2-one). An efficient method for this conversion involves the oxidation of an enantiopure piperidine derivative with bromine in acetic acid, which generates the corresponding piperidin-2-one in high yield. This strategy could potentially be applied to the title compound to introduce a carbonyl group adjacent to the nitrogen atom, providing a new point for further functionalization.

Reactivity of the Oxalate (B1200264) Counterion

The oxalate salt of 3-piperidin-2-yl-1H-indole is a common form for handling and purification. The oxalate counterion, however, can be reactive under certain conditions and is typically removed to yield the free base for subsequent chemical modifications.

Regeneration of Free Base from Oxalate Salt

The regeneration of the free base, 3-piperidin-2-yl-1H-indole, from its oxalate salt is a standard acid-base neutralization procedure. This process is essential for many synthetic applications where the free amine is the required reactant. Several common laboratory methods can be employed for this transformation.

One prevalent method involves dissolving the oxalate salt in a suitable solvent and treating it with an aqueous inorganic base. The choice of base is critical; common options include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃). The base deprotonates the ammonium (B1175870) centers of the piperidine and indole nitrogens, precipitating the free base if it is insoluble in the aqueous medium, or allowing for its extraction into an organic solvent like ethyl acetate (B1210297), dichloromethane, or ether. The choice of solvent and base depends on the solubility and stability of the free base.

Another effective technique is the use of ion-exchange chromatography. acs.org A solution of the oxalate salt can be passed through a column packed with a basic ion-exchange resin, such as a strong cation exchange (SCX) resin. acs.org The protonated amine binds to the resin, and after washing away the oxalate counterion and other impurities, the free base is eluted from the column using a solution of a volatile base, typically ammonia (B1221849) in methanol. acs.org This method is particularly useful for obtaining a pure, anhydrous sample of the free base.

A less common but viable method for specific applications is trituration. If there is a significant difference in solubility between the salt and the free base in a particular solvent system, suspending the salt in a solvent that preferentially dissolves the free base, in the presence of a solid-supported base, can facilitate the conversion.

The successful regeneration of the free base is summarized in the following table, outlining the common methodologies.

MethodReagents/MaterialsGeneral Procedure
Aqueous Basic WashNaOH, NaHCO₃, K₂CO₃; Ethyl Acetate, DichloromethaneDissolve salt in a biphasic system, add aqueous base to adjust pH > 9, separate the organic layer, dry, and evaporate to yield the free base.
Ion-Exchange ChromatographyStrong Cation Exchange (SCX) Resin, Methanol, NH₃/MeOHDissolve salt in a suitable solvent (e.g., MeOH), load onto the SCX column, wash with the solvent, and elute the free base with a basic solution.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of 3-piperidin-2-yl-1H-indole presents challenges and opportunities related to regioselectivity and stereoselectivity. The molecule contains two secondary amine functionalities—the indole N-H and the piperidine N-H—and a chiral center at the C2 position of the piperidine ring. The selective functionalization of one of these sites over the other is a key synthetic consideration.

While specific derivatization studies on the 3-piperidin-2-yl-1H-indole isomer are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related isomer, 3-(piperidin-3-yl)-1H-indole. Research on this analog provides a clear precedent for the regioselective and stereoselective N-alkylation of the piperidine nitrogen. nih.gov

In these studies, the N-alkylation of various racemic 3-(piperidin-3-yl)-1H-indole derivatives was performed using chiral alkylating agents in the presence of a mild base. The reaction consistently demonstrated high regioselectivity for the piperidine nitrogen over the indole nitrogen. nih.gov The indole N-H is part of an aromatic system, making it less nucleophilic compared to the aliphatic secondary amine of the piperidine ring. Under moderately basic conditions, the piperidine nitrogen is more readily deprotonated and alkylated.

The following table details the reaction conditions and outcomes for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives, highlighting the regioselectivity for the piperidine nitrogen. nih.gov

Starting Material (1a-c)Chiral Reagent (I or II)BaseSolventTemp.Product (Yield)
rac-3-(piperidin-3-yl)-1H-indole (1a)(R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester (I)K₂CO₃Acetonitrile45 °C(3R, 2S)- and (3S, 2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate (2a and 3a) (72% total)
rac-3-(piperidin-3-yl)-1H-indole (1a)(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (II)K₂CO₃Acetonitrile45 °C(3R, 2R)- and (3S, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide (4a and 5a) (81% total)
rac-5-fluoro-3-(piperidin-3-yl)-1H-indole (1b)(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (II)K₂CO₃Acetonitrile45 °C(3R, 2R)- and (3S, 2R)-2-[3-(5-fluoro-1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide (6b and 7b) (85% total)
rac-5-methoxy-3-(piperidin-3-yl)-1H-indole (1c)(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (II)K₂CO₃Acetonitrile45 °C(3R, 2R)- and (3S, 2R)-2-[3-(5-methoxy-1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamide (8c and 9c) (83% total)

Data derived from studies on the 3-(piperidin-3-yl)-1H-indole isomer. nih.gov

Furthermore, the presence of a stereocenter on the piperidine ring introduces stereoselectivity considerations during derivatization. When a racemic starting material, such as rac-3-(piperidin-3-yl)-1H-indole, is reacted with a single enantiomer of a chiral reagent, a mixture of diastereomers is formed. nih.gov The inherent chirality of the piperidine derivative influences the transition state of the reaction, often leading to a preferential formation of one diastereomer over the other. This diastereomeric mixture can then be separated using standard chromatographic techniques, providing a route to enantiomerically pure compounds.

The stereochemical outcome of these reactions is detailed in the table below, showing the diastereomeric ratio of the products.

Starting Material (racemic)Chiral ReagentProduct DiastereomersDiastereomeric Ratio (HPLC)
1a(R)-I(3R, 2S)-2a and (3S, 2S)-3a48:52
1a(S)-II(3R, 2R)-4a and (3S, 2R)-5a45:55
1b(S)-II(3R, 2R)-6b and (3S, 2R)-7b49:51
1c(S)-II(3R, 2R)-8c and (3S, 2R)-9c46:54

Data derived from studies on the 3-(piperidin-3-yl)-1H-indole isomer. nih.gov

These findings on the 3-yl isomer strongly suggest that the derivatization of 3-piperidin-2-yl-1H-indole would also proceed with high regioselectivity for the piperidine nitrogen. The stereocenter at the C2 position would similarly direct the stereochemical course of reactions, allowing for the synthesis of specific diastereomers, which are crucial for developing stereochemically pure active pharmaceutical ingredients.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost with accuracy for medium to large-sized molecules. It is the standard method for investigating the electronic structure of organic compounds. For the title compound, DFT would be employed to understand its fundamental chemical properties.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule. For 3-piperidin-2-yl-1H-indole complexed with oxalic acid, this would involve:

Conformational Searching: Identifying all possible low-energy spatial arrangements (conformers) of the molecule. This is particularly important due to the flexible piperidine (B6355638) ring and its linkage to the indole (B1671886) core.

Geometry Optimization: Calculating the precise bond lengths, bond angles, and dihedral angles for each conformer to find the global minimum energy structure. This process would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to be effective for similar organic molecules. researchgate.net The resulting data would provide the foundational structure for all further computational work.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Piperidin-2-yl-1H-indole (Illustrative)

Parameter Bond/Angle Calculated Value (Illustrative)
Bond Length C2(indole)-C2(piperidine) 1.50 Å
Bond Angle N1(indole)-C2(indole)-C2(piperidine) 125.0°
Dihedral Angle C3(indole)-C2(indole)-C2(piperidine)-N1(piperidine) 180.0° (anti) / 60.0° (gauche)

Note: This table is for illustrative purposes only, as no published data exists for this specific molecule.

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with others. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will bind to biological targets or other reagents. For the title compound, the MEP would likely show negative potential around the oxygen atoms of the oxalic acid and the nitrogen of the indole, with positive potential near the hydrogen atoms attached to nitrogen.

Table 2: Hypothetical Electronic Properties of 3-Piperidin-2-yl-1H-indole (Illustrative)

Property Calculated Value (Illustrative) Significance
HOMO Energy -5.5 eV Electron donating capability
LUMO Energy -1.2 eV Electron accepting capability
HOMO-LUMO Gap 4.3 eV Chemical reactivity and stability

Note: This table is for illustrative purposes only, as no published data exists for this specific molecule.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods could provide more refined data, although at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain more accurate energy calculations, which is particularly important for studying non-covalent interactions, such as the ionic bond between the piperidine nitrogen and the oxalic acid.

In Silico Studies for Scaffold Design and Prediction

The 3-piperidin-2-yl-1H-indole scaffold is recognized as a valuable starting point in medicinal chemistry for developing new therapeutic agents. chemimpex.com In silico methods are pivotal in this process.

If 3-piperidin-2-yl-1H-indole were identified as a ligand for a specific biological target (e.g., a receptor or enzyme), computational techniques would be used to optimize its structure to improve binding affinity and selectivity. This involves:

Molecular Docking: Simulating the binding of the ligand into the active site of a protein to predict its binding orientation and affinity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the ligand (e.g., adding or changing functional groups) and computationally predicting how these changes affect its binding. This rational design process accelerates the development of more potent and specific drugs. Studies on similar indole derivatives have successfully used these approaches. researchgate.net

Computational methods can predict the most likely sites of metabolic transformation or chemical reaction. By analyzing the charge distribution and frontier orbitals, chemists can identify which atoms are most susceptible to attack by metabolic enzymes or other chemicals. This information is vital for designing molecules with improved pharmacokinetic properties and lower toxicity. For instance, the analysis might predict whether the indole ring or the piperidine ring is more likely to be hydroxylated.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Privileged Scaffold in Organic Synthesis

In the field of organic synthesis, the indole (B1671886) nucleus is recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and biologically active compounds, including alkaloids and peptides. ijpsr.inforesearchgate.net The indole framework is a key component in numerous approved drugs and serves as a versatile building block for the discovery of new therapeutic agents. ijpsr.inforesearchgate.net Its ability to mimic protein structures and bind to enzymes makes it a focal point in medicinal chemistry. ijpsr.info The addition of a piperidine (B6355638) ring, another crucial heterocycle in drug construction, further enhances the synthetic utility of the 3-(piperidin-2-yl)-1H-indole core structure. nih.gov

Building Block for Complex Heterocyclic Systems

The 3-(piperidin-2-yl)-1H-indole moiety is an excellent starting point for the construction of more intricate, multi-cyclic heterocyclic systems. ekb.eg Synthetic chemists leverage the reactivity of both the indole and piperidine rings to build fused and spirocyclic frameworks, which are often found in pharmacologically active natural products. researchgate.netrsc.org

Various synthetic strategies are employed to modify this scaffold. For instance, cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions can be used to introduce a variety of substituents onto the indole core, leading to highly functionalized derivatives. mdpi.com The nitrogen atom of the piperidine ring can be readily alkylated or acylated, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. nih.gov This versatility makes the scaffold a key intermediate in the total synthesis of complex indole alkaloids. rsc.org

Precursor for Chiral Molecule Synthesis

The presence of a stereocenter at the 2-position of the piperidine ring makes 3-(piperidin-2-yl)-1H-indole a valuable precursor for the synthesis of chiral molecules. Enantiomerically pure piperidine derivatives are critical components in many pharmaceuticals, and their asymmetric synthesis is a significant area of research. nih.govmdpi.com

One common strategy involves the synthesis of the racemic 3-(piperidin-yl)-1H-indole, followed by resolution into its constituent enantiomers. nih.govresearchgate.net This can be achieved by reacting the racemic mixture with a chiral auxiliary, which forms diastereomers that can be separated using techniques like chromatography. nih.gov After separation, the chiral auxiliary is removed to yield the pure (R) and (S) enantiomers of the parent compound. nih.gov

For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated by N-alkylation with a chiral reagent, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, to form diastereomers. nih.gov These diastereomers are then separated and the chiral auxiliary is cleaved to provide the individual enantiomers, whose absolute configurations can be confirmed by methods like X-ray crystallography. nih.govresearchgate.net Such enantioselective syntheses are crucial for developing stereospecific drugs and for studying the biological activity of individual enantiomers. nih.govnih.gov

Table 1: Examples of Chiral Synthesis with Piperidinyl-Indole Scaffolds

Precursor Chiral Reagent/Method Product Application Reference
Racemic 3-(piperidin-3-yl)-1H-indole derivatives N-alkylation with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, followed by separation and cleavage Enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives Synthesis of serotonin analogs and other chiral molecules nih.gov
Phenylglycinol-derived oxazolopiperidone lactams Enolate dialkylation Enantiomerically pure 3,3-disubstituted piperidine derivatives Precursors for alkaloids like (-)-quebrachamine nih.gov

Potential in Material Science and Related Fields

The unique electronic and structural properties of the indole ring system also position 3-(piperidin-2-yl)-1H-indole and its derivatives as promising candidates for applications in materials science.

Development of Novel Polymers and Coatings

The indole scaffold can be incorporated into polymeric structures to develop new materials with tailored properties. While direct polymerization of 3-(piperidin-2-yl)-1H-indole is not widely reported, the functional handles on both the indole and piperidine rings allow for its use as a monomer or a modifying agent in polymerization reactions. For example, indole-containing monomers can be used to create bio-based polymers for coatings. nih.govresearchgate.net The development of waterborne polyurethane/poly-butenolide hybrid dispersions for coatings is one such area where bio-based heterocyclic compounds are being explored as replacements for traditional petrochemical-based acrylates. nih.govresearchgate.net The resulting polymers can form clear, hard coatings suitable for applications requiring durability, such as automotive finishes or protective layers for furniture. nih.gov

Non-linear Optical (NLO) Properties of Related Indole Derivatives

Organic molecules with extensive π-conjugated systems, like indole, are known to exhibit non-linear optical (NLO) properties. nih.gov These materials can alter the properties of light and have potential applications in technologies like optical data storage, image processing, and optical switching. nih.gov The NLO response in these molecules arises from the delocalization of π-electrons, which can be enhanced by creating a donor-π-acceptor (D-π-A) structure within the molecule. nih.gov

The indole nucleus can act as an effective electron donor. researchgate.net By chemically modifying the indole scaffold to include electron-withdrawing groups (acceptors) connected through a π-conjugated bridge, it is possible to design molecules with significant NLO activity. researchgate.netuobasrah.edu.iq Research on various indole derivatives has shown that their NLO properties are highly dependent on the nature and position of substituents on the indole ring. researchgate.netresearchgate.net For instance, studies on Indole-7-carboxyldehyde have demonstrated high values for dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting strong NLO potential. researchgate.net While specific NLO data for oxalic acid;3-piperidin-2-yl-1H-indole is not available, the inherent properties of the indole core suggest that its derivatives could be engineered for NLO applications. nih.govresearchgate.net

Table 2: NLO Properties of Selected Indole-Based Chromophores

Compound Description Electro-optic (EO) Coefficient (pm/V) Key Finding Reference
Chromophore ZML-c Indole-based donor with tricyano furan acceptor 23.5 Modification of the indole ring can significantly enhance electro-optical features. researchgate.net
Chromophore ZML-ref Unmodified indole-based reference compound 10.6 Serves as a baseline for comparing the effect of modifications. researchgate.net

Applications in Agrochemical Research

The indole scaffold is a component of many natural and synthetic compounds with biological activity, including those relevant to agriculture. While specific agrochemical applications for this compound are not extensively documented, related indole-piperidine structures have been investigated for their potential as active ingredients in agrochemicals. For instance, a series of 3-piperidin-4-yl-1H-indoles was screened for antimalarial activity, demonstrating the biological potential of this general chemotype. nih.gov The development of water-dispersible agrochemical compositions aims to enhance the efficacy and bioavailability of active compounds, which can include various heterocyclic structures, thereby reducing the total amount of agrochemical needed and lessening environmental impact. google.com The structural motifs present in 3-(piperidin-2-yl)-1H-indole are found in compounds with a range of biological effects, suggesting that derivatives could be explored for pesticidal, herbicidal, or plant growth regulatory activities. google.com

Applications in Diagnostic Chemical Probe Development

The unique structural architecture of "this compound" positions it as a valuable scaffold in the burgeoning field of diagnostic chemical probe development. The core of this compound, the 3-piperidin-2-yl-1H-indole moiety, combines the electron-rich aromatic system of indole with the flexible, nitrogen-containing heterocycle of piperidine. This combination offers a versatile platform for the design of sophisticated molecular tools capable of detecting and reporting on the presence of specific analytes within complex biological systems. The development of such probes is critical for advancing our understanding of disease pathology and for the creation of new diagnostic technologies.

The indole nucleus, with its inherent fluorescence and electrochemical activity, serves as an excellent signaling unit. acs.orgnih.gov Modifications to the indole ring can modulate these properties, allowing for the creation of "turn-on" or "turn-off" fluorescent probes. In such systems, the interaction of the probe with a target analyte triggers a conformational or electronic change in the molecule, leading to a measurable change in its fluorescence emission. This principle has been widely applied in the development of sensors for a variety of biologically significant species.

Research in this area has largely focused on the development of derivatives of the core indole-piperidine structure. These studies have demonstrated the potential of this scaffold in the creation of probes for a range of analytes, from metal ions to reactive oxygen species (ROS). The design of these probes often involves the strategic placement of specific functional groups that can interact with the target analyte and transduce this interaction into a detectable signal.

Detailed Research Findings

While specific research on the direct use of "this compound" as a diagnostic probe is limited, the broader class of indole-piperidine derivatives has been the subject of extensive investigation. The following table summarizes key findings from studies on related compounds, illustrating the potential applications of this structural motif.

Probe DerivativeTarget AnalyteDetection PrincipleKey Findings
Dansyl-appended Indole-PiperidineZinc (Zn²⁺)Fluorescence SpectroscopyThe probe exhibited a significant enhancement in fluorescence intensity upon binding to Zn²⁺ ions, allowing for the ratiometric detection of this important biological cation.
N-Aryl Indole-PiperidinepH ChangesColorimetric and FluorometricThis derivative demonstrated distinct changes in its absorption and emission spectra in response to variations in pH, making it a useful tool for monitoring pH in cellular compartments.
Thiol-reactive Indole-PiperidineThiols"Turn-on" FluorescenceThe probe was designed to react specifically with thiol-containing molecules, such as glutathione, resulting in a strong fluorescent signal upon reaction.

The findings presented in the table above are representative of the broader potential of the indole-piperidine scaffold in the development of diagnostic chemical probes. The ability to fine-tune the photophysical and chemical properties of these molecules through synthetic chemistry makes them a powerful tool for researchers in the fields of biology, medicine, and materials science. Further research into the specific applications of "this compound" and its derivatives is likely to yield new and innovative tools for the detection and diagnosis of disease.

Conclusion and Future Research Directions

Summary of Current Research on Oxalic acid;3-piperidin-2-yl-1H-indole

Direct research exclusively focused on the salt "this compound" is limited in currently available literature. However, a significant body of research exists for its constituent components: the parent molecule 3-piperidin-2-yl-1H-indole and oxalic acid as a reagent. The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and therapeutic agents. organic-chemistry.orgnih.govmdpi.com The piperidine (B6355638) ring is also a common motif in pharmacologically active compounds. youtube.comresearchgate.net

The synthesis of the parent indole-piperidine structure is typically achieved through multi-step sequences. Methods for analogous compounds, such as 3-(piperidin-3-yl)-1H-indole, often involve the reduction of a corresponding pyridine (B92270) ring or N-alkylation strategies followed by cyclization. nih.govnih.gov For instance, racemic derivatives of 3-(piperidin-3-yl)-1H-indole have been successfully synthesized and separated into their respective enantiomers. nih.gov The synthesis of related isomers like 4-(piperidin-3-yl)-1H-indole has also been documented, often involving chromatography for purification. prepchem.com

The use of oxalic acid to form salts with amines is a well-established technique in organic chemistry, often employed to obtain stable, crystalline solids from basic compounds that may be oils or difficult to crystallize with other acids. sciencemadness.org The reaction of phenylene diamines with oxalic acid in ketone solvents has been shown to produce high yields of the corresponding oxalate (B1200264) salt rapidly. google.com This suggests that the formation of the title compound is chemically feasible and represents a practical method for its isolation and purification.

Unexplored Synthetic Avenues

While the parent molecule 3-piperidin-2-yl-1H-indole can be synthesized through established, albeit complex, routes, there are several unexplored avenues for both its synthesis and the preparation of its oxalate salt.

Direct Salt Formation: The most direct, yet formally undocumented, synthesis of the title compound would involve a simple acid-base reaction. This would entail dissolving the free base of 3-piperidin-2-yl-1H-indole in a suitable solvent, such as isopropanol (B130326) or acetone, and adding a stoichiometric amount of anhydrous oxalic acid dissolved in the same solvent. sciencemadness.orggoogle.com This method is expected to yield the desired salt as a precipitate, which can then be isolated by filtration and purified by recrystallization.

Novel Core Synthesis: Beyond standard methods, nonbiomimetic synthetic strategies using alkyne-based reactions could provide new, more efficient pathways to the core indole-piperidine skeleton. bohrium.comrsc.org Such approaches offer flexibility and could lead to novel structural derivatives. Bio-inspired strategies, such as collective total synthesis from common intermediates or enzymatic processes, also represent a promising frontier for creating complex indole alkaloids and their analogues. researchgate.net

One-Pot Procedures: The development of a one-pot reaction that combines the final step of the 3-piperidin-2-yl-1H-indole synthesis with the subsequent salt formation with oxalic acid could significantly improve efficiency by reducing the number of workup and purification steps.

Advanced Characterization Techniques for Future Studies

A comprehensive characterization of this compound is essential to confirm its structure, purity, and solid-state properties. While standard techniques are foundational, advanced methods can provide deeper insights.

Spectroscopic and Spectrometric Analysis: Initial confirmation would rely on Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy to verify the presence of both the indole-piperidine cation and the oxalate anion. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the exact molecular formula and mass.

Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. Obtaining a suitable single crystal would allow for the unambiguous determination of the three-dimensional arrangement of the ions in the crystal lattice. This technique reveals precise bond lengths, bond angles, and the conformation of the piperidine and indole rings. Furthermore, it provides critical information on intermolecular interactions, such as the hydrogen-bonding network between the protonated piperidine nitrogen, the indole N-H, and the oxalate anion, which govern the crystal packing. bionity.comresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed to determine the melting point, decomposition temperature, and thermal stability of the salt. mdpi.com

Computational Analysis: Hirshfeld surface analysis can be used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within the crystal structure, offering insights into the stability and packing modes of the salt. researchgate.net

A proposed summary of characterization data is presented in the table below.

TechniqueExpected Observations
¹H NMRCharacteristic signals for indole aromatic protons, piperidine aliphatic protons, and exchangeable N-H protons. A downfield shift of piperidine protons adjacent to the nitrogen is expected due to protonation.
¹³C NMRResonances corresponding to all unique carbon atoms in the indole and piperidine rings, plus a signal for the carboxylate carbon of the oxalate anion.
IR SpectroscopyN-H stretching bands for the indole and protonated piperidine amine. Strong C=O stretching absorption for the oxalate carboxylate groups. Aromatic C-H and C=C stretching bands.
HRMSAccurate mass peak corresponding to the molecular ion of the 3-piperidin-2-yl-1H-indole cation [C₁₃H₁₆N₂ + H]⁺.
Single-Crystal X-ray DiffractionProvides precise atomic coordinates, confirming connectivity and stereochemistry. Reveals the crystal system, space group, and unit cell dimensions. Details the hydrogen-bonding network and other non-covalent interactions.

Prospects for Novel Chemical Architectures and Applications

The indole-piperidine scaffold is a "privileged" starting point for the design of new bioactive molecules. nih.govmdpi.com The compound this compound can serve as a well-defined, stable building block for creating novel chemical architectures with potential therapeutic applications.

Scaffold Decoration: The core structure can be systematically modified. For example, functional groups could be introduced onto the indole ring (at positions 1, 4, 5, 6, or 7) or the piperidine nitrogen. Such modifications can be used to generate a combinatorial library of new compounds for biological screening. acs.org The indole nucleus is a versatile handle for introducing a wide range of substituents. organic-chemistry.org

Drug Discovery: Derivatives of indole-piperidine structures have shown promise in various therapeutic areas. For instance, novel indole derivatives with piperidine substituents have been investigated as inhibitors of β-amyloid aggregation for Alzheimer's disease and as modulators of the Hedgehog signaling pathway in cancer treatment. nih.govelsevierpure.com By using the title compound as a template, new molecules could be designed to target specific receptors or enzymes implicated in neurological disorders or oncology.

Scaffold Hopping and Bioisosteric Replacement: Advanced medicinal chemistry strategies, such as scaffold hopping, could be employed to design structurally novel compounds that retain the key pharmacophoric features of the indole-piperidine core but possess different, potentially more favorable, physicochemical properties. acs.org For example, replacing the piperidine with other saturated heterocycles or modifying the indole to an azaindole could lead to new chemical entities with improved drug-like characteristics.

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